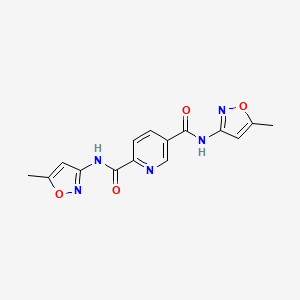
4-(2,5-dimethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-dimethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one, commonly known as DMFO, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMFO belongs to the family of oxazolone derivatives, which have shown promising results in the treatment of various diseases.
作用机制
The mechanism of action of DMFO is not fully understood, but it is believed to act through several pathways. DMFO has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. DMFO also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Furthermore, DMFO has been shown to induce apoptosis (programmed cell death) in cancer cells, which could contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
DMFO has been shown to have several biochemical and physiological effects. In cancer cells, DMFO induces cell cycle arrest and apoptosis, which could contribute to its anti-tumor effects. DMFO also inhibits the production of inflammatory mediators, which could be useful in the treatment of various inflammatory diseases. Additionally, DMFO has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, which could be due to its ability to inhibit oxidative stress and inflammation.
实验室实验的优点和局限性
DMFO has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, DMFO is a relatively new compound, and its properties and effects are still being studied. Additionally, the synthesis of DMFO is a multi-step process that requires careful handling of the reagents and precise control of the reaction conditions.
未来方向
There are several future directions for the study of DMFO. One area of research could be the development of more efficient and cost-effective synthesis methods for DMFO. Additionally, the mechanism of action of DMFO could be further elucidated to better understand its effects on cancer cells, inflammatory diseases, and neurodegenerative diseases. Furthermore, the potential therapeutic applications of DMFO could be explored in other fields, such as cardiovascular disease and diabetes. Finally, the development of DMFO derivatives with improved properties and effects could be a promising avenue for future research.
Conclusion:
In conclusion, DMFO is a promising compound that has been extensively studied for its potential therapeutic applications. DMFO has shown anti-tumor, anti-inflammatory, and neuroprotective effects in various preclinical studies. However, further research is needed to fully understand the mechanism of action of DMFO and its potential therapeutic applications. The development of more efficient synthesis methods and DMFO derivatives could be promising avenues for future research.
合成方法
The synthesis of DMFO involves the condensation of 2,5-dimethoxybenzaldehyde and 4-fluoroaniline in the presence of acetic anhydride and triethylamine. The resulting product is then treated with oxalyl chloride and dimethylformamide to obtain DMFO. The synthesis of DMFO is a multi-step process that requires careful handling of the reagents and precise control of the reaction conditions.
科学研究应用
DMFO has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, DMFO has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMFO has also been studied for its neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, DMFO has been investigated for its anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
属性
IUPAC Name |
(4Z)-4-[(2,5-dimethoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4/c1-22-14-7-8-16(23-2)12(9-14)10-15-18(21)24-17(20-15)11-3-5-13(19)6-4-11/h3-10H,1-2H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLDJWKRPVQIFO-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(2,5-dimethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5806790.png)
![1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5806793.png)
![5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5806798.png)
![7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5806802.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5806814.png)

![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5806827.png)
![N-[(4-methyl-1-piperazinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5806835.png)

![N-[2-methyl-5-(propionylamino)phenyl]benzamide](/img/structure/B5806854.png)
![N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5806862.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5806884.png)
![2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide](/img/structure/B5806890.png)